
ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the amino and fluoro substituents. The tert-butoxy group is then added through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives with various substituents, such as:
- Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-chloro-1H-indole-3-carboxylate
- Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-bromo-1H-indole-3-carboxylate
Uniqueness
What sets ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C17H22FN3O4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
ethyl 2-amino-5-fluoro-7-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H22FN3O4/c1-5-24-16(23)13-10-6-9(18)7-11(14(10)21-15(13)19)20-8-12(22)25-17(2,3)4/h6-7,20-21H,5,8,19H2,1-4H3 |
Clé InChI |
ZVTCVYXOCHIRQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC2=C1C=C(C=C2NCC(=O)OC(C)(C)C)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


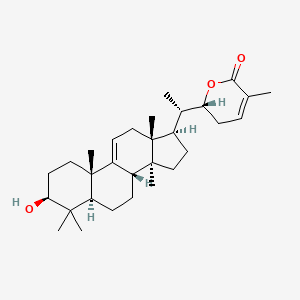
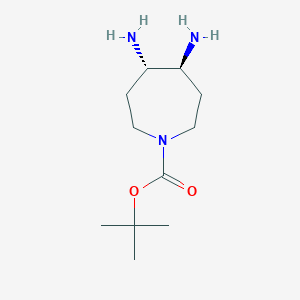
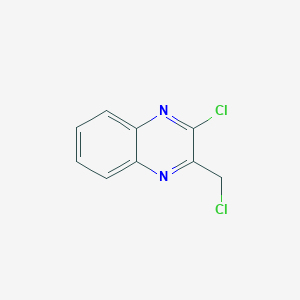
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
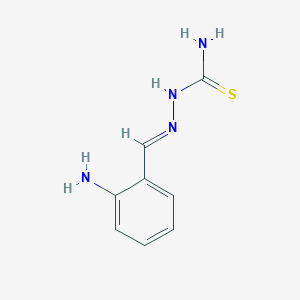
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
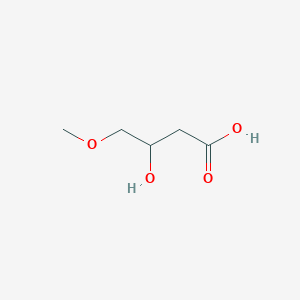

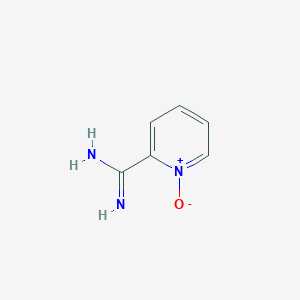
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
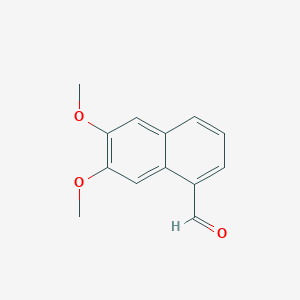


![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
